molecular formula C17H35N5O5 B1680762 Istamycin A CAS No. 72503-79-8

Istamycin A

Número de catálogo: B1680762
Número CAS: 72503-79-8
Peso molecular: 389.5 g/mol
Clave InChI: NEFDRWXEVITQMN-JWYRXTSNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sannamycin A is an aminoglycoside-class antibiotic produced by Streptomyces sannanensis . It belongs to a family of structurally related compounds, including sannamycin B and C, which differ in functional group modifications. Sannamycin A is biosynthesized via a glycyltransferase-mediated pathway, where the enzyme encoded by the sms13 gene converts sannamycin B into sannamycin A by transferring a glycyl group . This modification enhances its bioactivity and stability compared to precursor molecules.

Propiedades

Número CAS

72503-79-8

Fórmula molecular

C17H35N5O5

Peso molecular

389.5 g/mol

Nombre IUPAC

2-amino-N-[(1S,2R,3R,4S,6S)-4-amino-3-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide

InChI

InChI=1S/C17H35N5O5/c1-21-8-9-4-5-10(19)17(26-9)27-16-11(20)6-12(25-3)14(15(16)24)22(2)13(23)7-18/h9-12,14-17,21,24H,4-8,18-20H2,1-3H3/t9-,10+,11-,12-,14+,15+,16+,17+/m0/s1

Clave InChI

NEFDRWXEVITQMN-JWYRXTSNSA-N

SMILES isomérico

CNC[C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@@H]([C@H]([C@H]2O)N(C)C(=O)CN)OC)N)N

SMILES canónico

CNCC1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN)OC)N)N

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Sannamycin A;  Istamycin A;  KA-7038-I;  Antibiotic KA 7038I; 

Origen del producto

United States

Comparación Con Compuestos Similares

Structural and Functional Comparisons

The table below summarizes key structural, biosynthetic, and functional differences between sannamycin A and related aminoglycosides:

Compound Structural Features Biosynthetic Pathway Key Enzymes/Gene Clusters Antimicrobial Activity (MIC Range, µg/mL) Resistance Mechanisms Addressed
Sannamycin A Glycyl-modified aminocyclitol core sms13-mediated glycyltransfer sms13 gene cluster 0.5–4.0 (Gram-negative bacteria) Targets 30S ribosomal subunit; evades some AAC enzymes
Sannamycin B Non-glycylated precursor of sannamycin A Intermediate in sannamycin A biosynthesis sms13 gene cluster 8–16 Susceptible to AAC(6')-I enzymes
Sannamycin C 4-N-glycosyl derivative Glycosylation of sannamycin core Undisclosed glycosyltransferase 2–8 Enhanced stability against phosphorylases
Kanamycin A 6′′-hydroxyl group Deoxystreptamine-based pathway kan gene cluster 1–32 (broad-spectrum) Susceptible to AAC(6')-APH(2'')
Epidactimicin Methylated hexose side chain Derived from Streptomyces tenjimariensis Mutant-based synthesis 0.25–2.0 Resistance via altered ribosomal binding
Istamycin Dual aminocyclitol rings Similar to fortimicin pathway fms gene cluster 4–16 Phosphotransferase-mediated resistance

Key Research Findings

Bioactivity Enhancement :

  • Sannamycin A demonstrates 4–8-fold greater potency than sannamycin B, attributed to the glycyl group improving ribosomal target affinity and reducing enzymatic inactivation .
  • Sannamycin C's 4-N-glycosyl modification enhances stability against phosphorylases, expanding its efficacy in high-phosphate environments .

Resistance Profile: Unlike kanamycin A, which is vulnerable to AAC(6')-APH(2'') enzymes, sannamycin A evades common aminoglycoside-modifying enzymes (AMEs) due to steric hindrance from its glycyl group . Epidactimicin, derived from a Streptomyces tenjimariensis mutant, shows lower MIC values (0.25–2.0 µg/mL) compared to istamycin, likely due to methylation preventing ribosomal methylation-based resistance .

Biosynthetic Insights: The sms13 gene in S. sannanensis is homologous to fms13 in fortimicin-producing strains, suggesting conserved evolutionary strategies for aminocyclitol modification . Kanamycin A derivatives with 6′′-modifications (e.g., alkylation) exhibit reduced MICs against resistant strains, highlighting the importance of side-chain engineering in overcoming AMEs .

Mechanistic and Clinical Implications

  • Target Specificity : Sannamycin A and epidactimicin both bind the 30S ribosomal subunit but differ in interaction sites, influencing spectrum and resistance profiles .
  • Synthetic Potential: The sms13 and fms gene clusters provide templates for engineering novel analogs with enhanced pharmacokinetic properties .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.